molecular formula C16H18O3 B13819080 Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Ethyl Ester)

Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Ethyl Ester)

Cat. No.: B13819080
M. Wt: 258.31 g/mol
InChI Key: URNAYRDBUUZOIU-LLVKDONJSA-N
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Description

Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate, commonly known as Naproxen Ethyl Ester, is a derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its ester functional group, which is formed by the reaction of Naproxen with ethanol. Naproxen Ethyl Ester is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate typically involves the esterification of Naproxen. This process can be carried out using various methods, including:

    Fischer Esterification: This method involves the reaction of Naproxen with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards ester formation.

    Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of Naproxen with ethanol. This method is often preferred for its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate may involve continuous flow processes to optimize reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield Naproxen and ethanol. This reaction can be catalyzed by acids or bases.

    Reduction: The compound can be reduced to form the corresponding alcohol, 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Naproxen and ethanol.

    Reduction: 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate has several scientific research applications, including:

    Pharmacological Studies: As a derivative of Naproxen, it is studied for its potential anti-inflammatory and analgesic properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.

    Biological Research: It is used in studies investigating the metabolism and bioavailability of esterified drugs.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate is primarily related to its hydrolysis to Naproxen, which then exerts its effects. Naproxen inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, leading to reduced inflammation and pain. The ester form may have different pharmacokinetic properties, such as improved absorption or prolonged release.

Comparison with Similar Compounds

Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can be compared with other ester derivatives of NSAIDs, such as:

    Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Propyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Contains a propyl ester group, which may affect its pharmacokinetic properties.

    Butyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Features a butyl ester group, potentially altering its solubility and bioavailability.

The uniqueness of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate lies in its specific ester group, which can influence its pharmacological and chemical properties compared to other ester derivatives.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

ethyl (2R)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m1/s1

InChI Key

URNAYRDBUUZOIU-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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